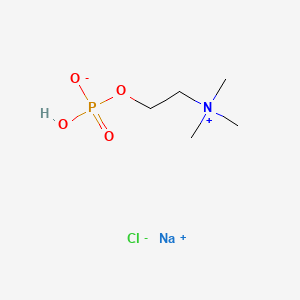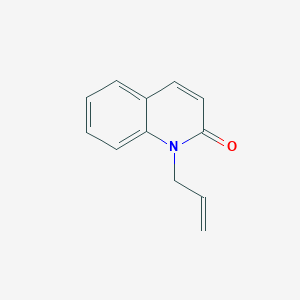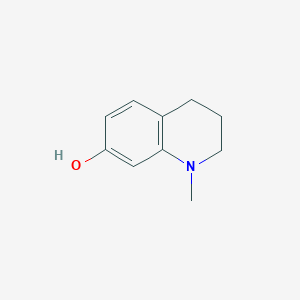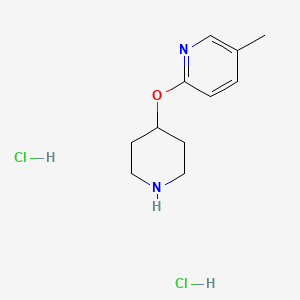
4(3H)-Pyrimidinone, 2,3-diamino-5-(2-hydroxyethyl)-6-methyl-
Overview
Description
4(3H)-Pyrimidinone, 2,3-diamino-5-(2-hydroxyethyl)-6-methyl- is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as Methotrexate, which is a widely used drug in the treatment of cancer and autoimmune diseases. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound are discussed in
Mechanism of Action
Methotrexate acts as an antimetabolite by inhibiting the enzyme dihydrofolate reductase, which is involved in the synthesis of purines and pyrimidines. This inhibition results in the depletion of nucleotide pools, which are required for DNA and RNA synthesis. Methotrexate also inhibits the activity of thymidylate synthase, which is involved in the synthesis of thymidine, a component of DNA.
Biochemical and Physiological Effects:
Methotrexate has several biochemical and physiological effects on the body. It interferes with the synthesis of DNA and RNA, which results in the inhibition of cell division and growth. Methotrexate also affects the metabolism of folic acid, which is essential for the synthesis of DNA and RNA. This leads to the depletion of folate stores in the body, which can cause side effects such as anemia and gastrointestinal problems.
Advantages and Limitations for Lab Experiments
Methotrexate has several advantages for lab experiments. It is a potent inhibitor of dihydrofolate reductase, which makes it useful in the study of nucleotide metabolism. Methotrexate is also a useful tool for studying the effects of folate depletion on cellular processes. However, Methotrexate has several limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. Methotrexate is also a potent inhibitor of cell growth, which can make it difficult to study the effects of other compounds on cell proliferation.
Future Directions
There are several future directions for the study of Methotrexate. One area of research is the development of new analogs of Methotrexate that have improved properties such as increased potency and reduced toxicity. Another area of research is the study of the effects of Methotrexate on the immune system. Methotrexate is a potent immunosuppressant, and there is a need to better understand its effects on immune cell function. Additionally, the use of Methotrexate in combination with other drugs for the treatment of cancer and autoimmune diseases is an area of active research.
Scientific Research Applications
Methotrexate has been extensively studied for its anticancer and immunosuppressive properties. It is widely used in the treatment of various types of cancer, including leukemia, lymphoma, breast cancer, and lung cancer. Methotrexate inhibits the growth of cancer cells by interfering with the synthesis of DNA and RNA. It also suppresses the immune system, which is useful in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis.
properties
IUPAC Name |
2,3-diamino-5-(2-hydroxyethyl)-6-methylpyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-4-5(2-3-12)6(13)11(9)7(8)10-4/h12H,2-3,9H2,1H3,(H2,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXNFCHYUSTORT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=N1)N)N)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40538877 | |
| Record name | 2,3-Diamino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40538877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
95095-45-7 | |
| Record name | 2,3-Diamino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40538877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




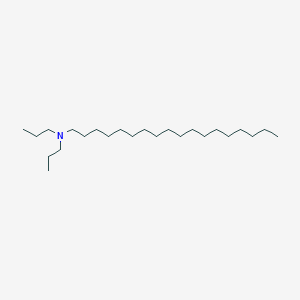
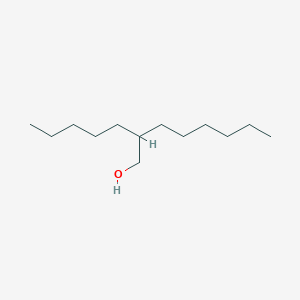
![1-(2-Propynyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3059108.png)

